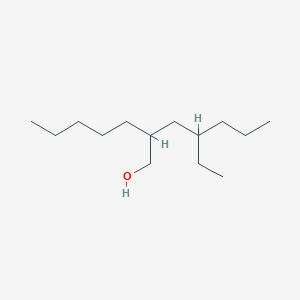![molecular formula C26H57N7 B14355405 N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine CAS No. 92759-97-2](/img/structure/B14355405.png)
N'',N'''-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine is a complex organic compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine typically involves the reaction of octadecylamine with propane-1,3-diamine, followed by the introduction of guanidine groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The guanidine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted guanidine derivatives.
Applications De Recherche Scientifique
N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent due to its guanidine groups.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine involves its interaction with molecular targets through its guanidine groups. These interactions can disrupt cellular processes in microorganisms, leading to antimicrobial effects. Additionally, the compound’s long alkyl chains can interact with lipid membranes, affecting membrane integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3′-(Octadecylazanediyl)dipropanenitrile
- N,N’- (1,2-PHENYLENEBIS (AZANEDIYL))BIS (THIOXOMETHYLENE)DIBENZAMIDE
- Sodium 2,2′- ( (2- ( (carboxylatomethyl) (2-hydroxyethyl)amino)ethyl)azanediyl)diacetate dihydrate
Uniqueness
N’‘,N’‘’-[(Octadecylazanediyl)di(propane-3,1-diyl)]diguanidine stands out due to its unique combination of long alkyl chains and guanidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring antimicrobial and surfactant properties.
Propriétés
Numéro CAS |
92759-97-2 |
|---|---|
Formule moléculaire |
C26H57N7 |
Poids moléculaire |
467.8 g/mol |
Nom IUPAC |
2-[3-[3-(diaminomethylideneamino)propyl-octadecylamino]propyl]guanidine |
InChI |
InChI=1S/C26H57N7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-33(23-18-20-31-25(27)28)24-19-21-32-26(29)30/h2-24H2,1H3,(H4,27,28,31)(H4,29,30,32) |
Clé InChI |
RRJNJTNHAPKDBJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(CCCN=C(N)N)CCCN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


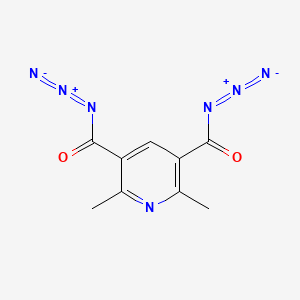
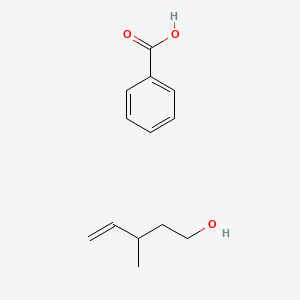
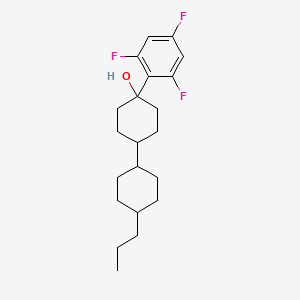
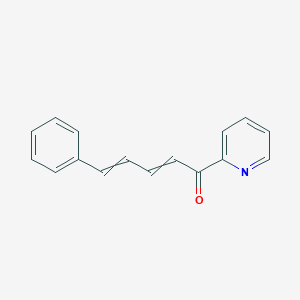
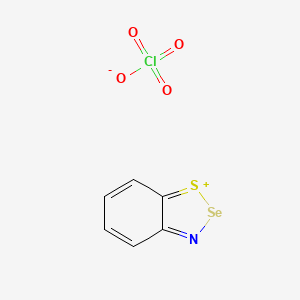
![2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14355344.png)
![5-[(3-Ethoxybenzoyl)(methyl)amino]-2-methoxyphenyl acetate](/img/structure/B14355348.png)

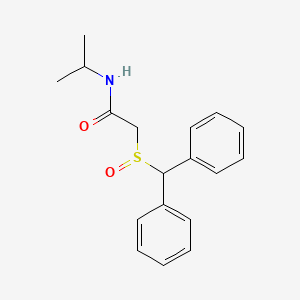

![Dispiro[2.2.2~6~.2~3~]dec-9-ene-4,4,5,5-tetracarbonitrile](/img/structure/B14355389.png)
![N-[1-(1H-Benzimidazol-1-yl)-3-methyl-1-oxobutan-2-yl]formamide](/img/structure/B14355394.png)
![2-[(Furan-2-yl)methoxy]-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one](/img/structure/B14355396.png)
